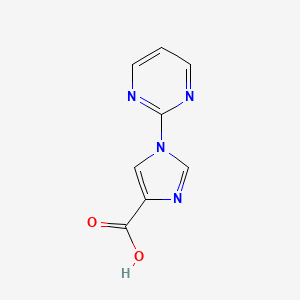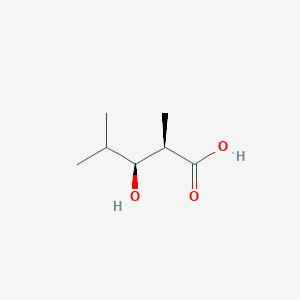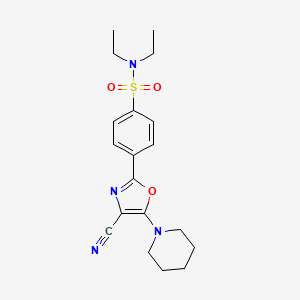
4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPA-714 and belongs to the family of translocator protein (TSPO) ligands. TSPO is a mitochondrial protein that plays a crucial role in several biological processes, including cholesterol transport, apoptosis, and steroidogenesis. DPA-714 has been shown to bind to TSPO with high affinity and specificity, making it a promising tool for investigating TSPO function and its role in various diseases.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide' involves the reaction of piperidine with ethyl chloroformate to form N,N-diethylpiperidine-4-carboxylate, which is then reacted with 2-amino-4-cyano-5-(2-chloroethyl)oxazole to form the intermediate compound 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide. The intermediate is then reacted with benzenesulfonyl chloride to form the final product.
Starting Materials
Piperidine, Ethyl chloroformate, 2-amino-4-cyano-5-(2-chloroethyl)oxazole, Benzenesulfonyl chloride
Reaction
Step 1: Piperidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form N,N-diethylpiperidine-4-carboxylate., Step 2: N,N-diethylpiperidine-4-carboxylate is then reacted with 2-amino-4-cyano-5-(2-chloroethyl)oxazole in the presence of a base such as potassium carbonate to form the intermediate compound 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide., Step 3: The intermediate compound is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product '4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide'.
Mecanismo De Acción
DPA-714 binds to TSPO with high affinity and specificity, leading to the activation of several signaling pathways that regulate various biological processes. TSPO is involved in the regulation of mitochondrial function, apoptosis, and inflammation, among others. DPA-714 has been shown to modulate these processes by regulating the expression of several genes and proteins.
Efectos Bioquímicos Y Fisiológicos
DPA-714 has been shown to have several biochemical and physiological effects, including the modulation of mitochondrial function, apoptosis, and inflammation. DPA-714 has also been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA-714 has several advantages as a research tool, including its high affinity and specificity for TSPO, its ability to modulate various biological processes, and its potential applications in various fields. However, there are also some limitations associated with the use of DPA-714, including its potential toxicity and the need for optimization of its synthesis and purification protocols.
Direcciones Futuras
There are several future directions for research on DPA-714, including the development of new TSPO ligands with improved potency and selectivity, the investigation of the role of TSPO in various diseases, and the optimization of the synthesis and purification protocols for DPA-714. Other future directions include the development of new diagnostic tools based on TSPO expression, the investigation of the mechanisms underlying the anti-cancer and anti-inflammatory effects of DPA-714, and the development of new therapeutic strategies based on TSPO modulation.
Aplicaciones Científicas De Investigación
DPA-714 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and inflammation. In neuroscience, DPA-714 has been used as a TSPO ligand to investigate the role of TSPO in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DPA-714 has also been used as a PET imaging agent to visualize TSPO expression in the brain, which can provide valuable information about the progression of these diseases.
In cancer research, DPA-714 has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and glioblastoma. DPA-714 has also been used as a diagnostic tool to detect TSPO expression in cancer cells, which can help in the early detection and treatment of cancer.
In inflammation research, DPA-714 has been shown to reduce inflammation in various animal models of inflammatory diseases, including colitis and arthritis. DPA-714 has also been used as a diagnostic tool to detect TSPO expression in inflamed tissues, which can help in the diagnosis and treatment of inflammatory diseases.
Propiedades
IUPAC Name |
4-(4-cyano-5-piperidin-1-yl-1,3-oxazol-2-yl)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-23(4-2)27(24,25)16-10-8-15(9-11-16)18-21-17(14-20)19(26-18)22-12-6-5-7-13-22/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMYLLUZXOTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

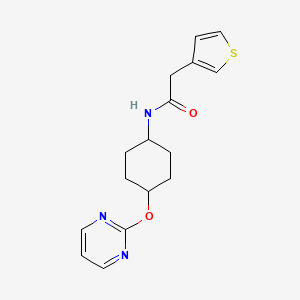
![4,6-Dimethyl-2-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2971681.png)
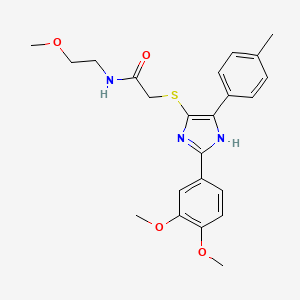
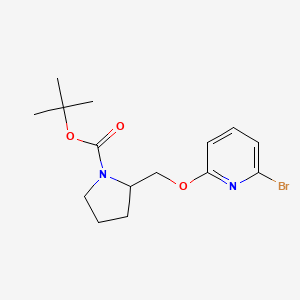
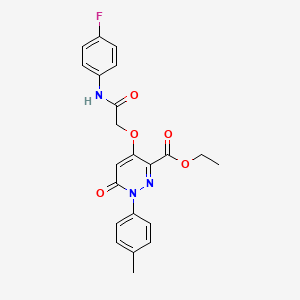
![2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile](/img/structure/B2971687.png)
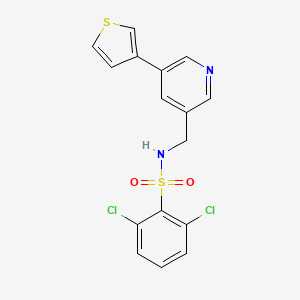
![N-[1-[1-(2-Chloroacetyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2971690.png)
![2-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2971691.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2971692.png)
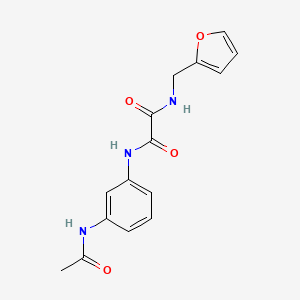
![1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(3-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2971695.png)
